N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
Description
N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine atoms in the phenyl ring and the benzoxazole moiety contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-9-5-6-11(10(17)7-9)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIKZXDAVKOVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Substitution with 2,4-difluorophenyl Group: The final step involves the substitution of the acetamide derivative with 2,4-difluoroaniline under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, and primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE: Unique due to its specific substitution pattern and fluorine atoms.
N-(2-chlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.
N-(2,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Methyl groups instead of fluorine, affecting its chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
